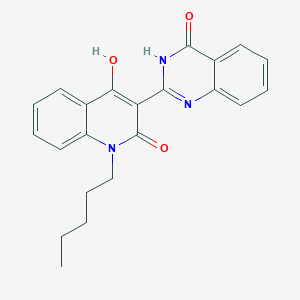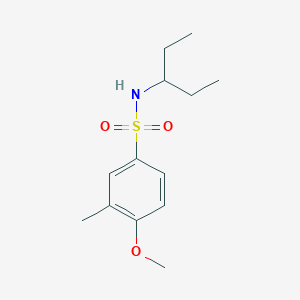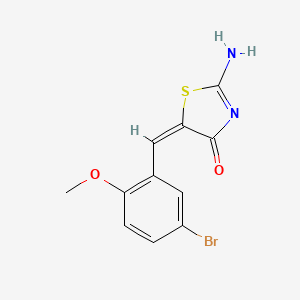![molecular formula C21H19ClN2O5 B6033280 N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, commonly known as "Compound X," is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has shown promising results in various studies conducted in recent years.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMPs, which are involved in inflammation and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Compound X is that it has shown promising results in various studies conducted in recent years. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the development of new therapeutic agents. However, one of the limitations of Compound X is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, which will help to optimize its therapeutic potential. Additionally, more studies are needed to evaluate the safety and efficacy of Compound X in preclinical and clinical settings.
Conclusion
Compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. While its mechanism of action is not fully understood, it has shown promising results in various studies conducted in recent years. There are several future directions for the study of Compound X, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
Synthesemethoden
The synthesis of Compound X involves several steps, including the condensation of 4-chloro-2-methylphenol with ethyl 4-chloroacetoacetate to form 4-chloro-2-methylphenoxyacetoacetate. This intermediate is then reacted with 2-methoxyaniline to form the corresponding amide, which is further reacted with furan-2-carboxylic acid to form Compound X. The synthesis of Compound X is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Compound X has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In one study, Compound X was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-13-10-14(22)5-8-17(13)29-12-20(25)23-15-6-7-16(19(11-15)27-2)24-21(26)18-4-3-9-28-18/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBXFSXTUPCVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)

![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)
![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)